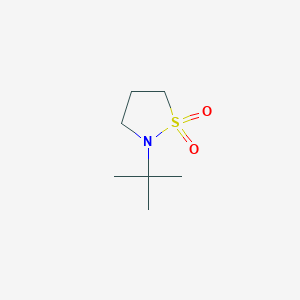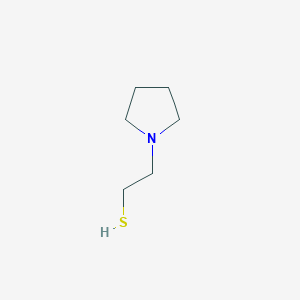
4-(4-Bromophenyl)-1-methylpiperidin
Übersicht
Beschreibung
“4-(4-Bromophenyl)-1-methylpiperidine” is a compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a methyl group and at the 4-position with a 4-bromophenyl group .
Molecular Structure Analysis
The molecular structure of “4-(4-Bromophenyl)-1-methylpiperidine” would consist of a six-membered piperidine ring substituted with a methyl group and a 4-bromophenyl group . The presence of the bromine atom would make the molecule relatively heavy and potentially quite reactive.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Bromophenyl)-1-methylpiperidine” can be predicted based on its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .
Wissenschaftliche Forschungsanwendungen
Forschung zur Alzheimer-Krankheit
4-(4-Bromophenyl)-1-methylpiperidin: Derivate wurden synthetisiert und als multifaktorielle Mittel zur Behandlung der Alzheimer-Krankheit (AD) bewertet. Diese Derivate, insbesondere AB11 und AB14, haben eine vielversprechende Aktivität gegen Acetylcholinesterase (AChE) mit niedrigen IC50-Werten gezeigt, was auf potente inhibitorische Wirkungen hindeutet. Darüber hinaus haben sie als Antioxidantien gewirkt und eine moderate Hemmung der Amyloid-Beta (Aβ)-Aggregation gezeigt, die ein Kennzeichen von AD ist .
Molekulare Modellierung und Wirkstoffdesign
Die Derivate der Verbindung wurden in molekularen Modellierungsstudien verwendet, um ihre Wechselwirkungen mit biologischen Zielen wie der humanen Monoaminoxidase-B (MAO-B) und AChE-Enzymen zu verstehen. Diese Anwendung ist entscheidend für die Entwicklung von Medikamenten, die diese Enzyme selektiv hemmen können, die an verschiedenen neurologischen Störungen beteiligt sind .
Synthese von Bisamid-Derivaten
4-Bromphenylisocyanat: , eine verwandte Verbindung, wird bei der Synthese von gemischten Bisamid-Derivaten verwendet. Diese Derivate sind aufgrund ihrer einzigartigen strukturellen Eigenschaften wichtig für die Entwicklung neuer Materialien und Pharmazeutika .
Antimikrobielle und Antikrebsforschung
Derivate von This compound wurden auf ihre pharmakologischen Aktivitäten gegen antimikrobielle und antikankerresistente Medikamente untersucht. Die synthetisierten Verbindungen wurden durch physikalisch-chemische Eigenschaften bestätigt und sind von Bedeutung im anhaltenden Kampf gegen arzneimittelresistente Krankheitserreger und Krebszellen .
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFDTMOEUDZZFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401290868 | |
| Record name | 4-(4-Bromophenyl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187928-85-3 | |
| Record name | 4-(4-Bromophenyl)-1-methylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187928-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401290868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)




